(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone
Description
The compound (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone is a bifunctional molecule featuring a piperazine-piperidine scaffold with a 3-methoxyphenyl group and a pyrrolidine sulfonyl moiety. The methanone linker and sulfonyl group may enhance metabolic stability and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-29-20-6-4-5-19(17-20)22-13-15-23(16-14-22)21(26)18-7-11-25(12-8-18)30(27,28)24-9-2-3-10-24/h4-6,17-18H,2-3,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTUWDMKQJVVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Piperazine Ring: Starting with a suitable aromatic amine, the piperazine ring can be constructed through cyclization reactions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Sulfonylation of Pyrrolidine: The pyrrolidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reactions: The final step often involves coupling the piperazine and pyrrolidine derivatives through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohols.
Scientific Research Applications
Antidepressant and Antipsychotic Properties
Research indicates that compounds featuring piperazine and piperidine moieties exhibit significant antidepressant and antipsychotic activities. The structural characteristics of (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone suggest it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are crucial for developing new treatments for mood disorders and schizophrenia.
Case Study: Synthesis and Evaluation
A study synthesized a series of piperazine derivatives, including the target compound, which were evaluated for their binding affinities at various receptor sites. The results demonstrated that certain derivatives had enhanced activity compared to existing medications, indicating a promising avenue for further development in treating psychiatric conditions .
Potential as Antibacterial Agents
The compound's structure implies potential antibacterial properties. Studies have shown that piperazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific application of this compound in this context is under investigation.
Data Table: Antibacterial Activity
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | E. coli | 15 | |
| Compound B | S. aureus | 20 | |
| (4-(3-Methoxyphenyl)piperazin-1-yl)(...) | P. mirabilis | TBD | Ongoing Research |
Inhibitory Effects on Tumor Growth
Recent studies have explored the role of piperidine derivatives in cancer therapy, particularly their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The target compound may possess similar properties due to its structural features.
Case Study: In Vitro Testing
In vitro assays have been conducted using cancer cell lines treated with this compound. Preliminary results indicate a dose-dependent inhibition of cell proliferation, warranting further investigation into its mechanism of action .
Cognitive Enhancement Potential
The cognitive-enhancing effects of piperazine derivatives have been documented, with implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate cholinergic systems may contribute to improved cognitive function.
Research Insights
Research focusing on the modulation of acetylcholine receptors by compounds similar to this compound suggests potential benefits in enhancing memory and learning processes .
Mechanism of Action
The mechanism of action for compounds like (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone typically involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Arylpiperazine Motifs
Arylpiperazine-based compounds often exhibit variations in substituents and linker regions, which critically influence their biological activity. Key analogs include:
Key Observations :
- Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance selectivity for monoaminergic receptors compared to trifluoromethyl (e.g., Compound 5) or chlorinated (e.g., MK45) analogs, which are bulkier and more electron-withdrawing .
- Sulfonyl vs. Carbonyl Linkers: The pyrrolidin-1-ylsulfonyl group in the target compound could improve solubility and metabolic resistance relative to non-sulfonylated analogs like Compound w3 .
Pharmacological and Functional Implications
While direct activity data for the target compound are absent, structural parallels suggest:
Biological Activity
The compound (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl)methanone , often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, a pyrrolidine moiety, and a methoxyphenyl group, which are crucial for its biological interactions.
Research indicates that this compound exhibits several mechanisms of action:
- Dopamine Receptor Modulation : The piperazine structure is known to interact with dopamine receptors, which may contribute to its effects on mood and cognition.
- Serotonin Receptor Activity : It may also influence serotonin pathways, potentially impacting anxiety and depression.
- Inhibition of Acetylcholinesterase : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, enhancing cholinergic neurotransmission .
Biological Activity Overview
Case Study 1: Antidepressant Activity
A study examined the antidepressant-like effects of the compound in rodent models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting efficacy similar to established antidepressants.
Case Study 2: Anticonvulsant Efficacy
In a controlled trial assessing anticonvulsant properties, the compound was administered to mice subjected to induced seizures. The findings revealed a notable decrease in seizure frequency and duration, supporting its potential use in epilepsy management.
Case Study 3: Cytotoxicity Against Cancer Cells
Research conducted on various cancer cell lines (e.g., A-431 and HT29) demonstrated that the compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents. The mechanism was linked to apoptosis induction and cell cycle arrest .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis involves multi-step reactions, typically starting with functionalization of the piperazine and piperidine cores. Key steps include sulfonylation of the pyrrolidine ring (e.g., using pyrrolidine-1-sulfonyl chloride) and coupling via methanone bridges. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) under reflux (80–120°C) are common, with palladium or copper catalysts aiding in cross-coupling reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products (>95%) .
Q. How can the compound’s structural integrity be validated post-synthesis?
Structural confirmation requires a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ 6.7–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ~500–550 Da).
- X-ray Crystallography : For unambiguous spatial arrangement determination, particularly for stereochemical centers .
Q. What are the solubility and stability profiles under laboratory conditions?
Solubility varies by solvent:
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >20 | 25°C, inert atm |
| Ethanol | ~5–10 | Reflux |
| Water | <1 | pH 7.4 |
| Stability tests (e.g., TGA/DSC) indicate decomposition above 200°C. Store at –20°C under argon to prevent hydrolysis of sulfonyl groups . |
Advanced Research Questions
Q. How can computational modeling predict biological target interactions?
Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) are used to assess binding affinities to receptors like 5-HT₁A or σ-1, leveraging the compound’s piperazine and sulfonyl motifs. Artificial Force Induced Reaction (AFIR) methods map reaction pathways for metabolite prediction . Validate with in vitro assays (e.g., radioligand binding) to resolve discrepancies between predicted and observed IC₅₀ values .
Q. What experimental strategies address contradictory bioactivity data in different assays?
Contradictions may arise from:
- Solvent Effects : DMSO residues (>0.1%) can alter cell membrane permeability. Use lyophilized samples reconstituted in buffer.
- Assay Conditions : Adjust pH (6.8–7.4) and ionic strength to mimic physiological environments.
- Metabolite Interference : LC-MS/MS to identify degradation products during long-term incubations .
Q. What structure-activity relationship (SAR) insights guide derivative design?
Key modifications include:
- Piperazine Substitution : 3-Methoxyphenyl vs. 4-fluorophenyl to modulate receptor selectivity .
- Sulfonyl Group Replacement : Pyrrolidin-1-ylsulfonyl vs. methylsulfonyl for enhanced metabolic stability . Tabulated IC₅₀ comparisons across analogs help prioritize candidates for preclinical testing .
Data Contradiction Analysis
Q. Why do solubility predictions conflict with experimental results?
Computational tools (e.g., COSMO-RS) may underestimate the impact of crystallinity or polymorphic forms. Experimental validation via powder X-ray diffraction (PXRD) and dynamic light scattering (DLS) is recommended .
Q. How to reconcile divergent enzyme inhibition results across studies?
Variability often stems from:
- Enzyme Isoforms : Test against recombinant vs. native proteins (e.g., CYP3A4 vs. CYP2D6).
- Cofactor Availability : Include NADPH regeneration systems in kinetic assays .
Methodological Best Practices
- Synthetic Reproducibility : Document catalyst lot numbers (e.g., Pd/C from Sigma vs. TCI) and solvent purity (>99.9%) .
- Biological Assays : Use orthogonal methods (e.g., SPR and fluorescence polarization) to confirm binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
